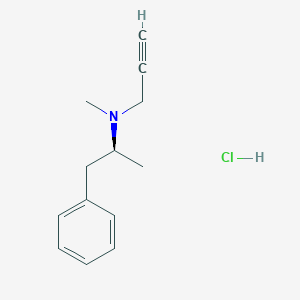

盐酸(+)-苯乙肼

描述

(+)-Deprenyl hydrochloride, also known as selegiline, is a medication primarily used in the treatment of Parkinson's disease and major depressive disorder. It functions as an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, selegiline increases the levels of dopamine, which can help alleviate symptoms of Parkinson's disease. It has also been found to have neuroprotective and antioxidant properties .

Synthesis Analysis

The synthesis of deprenyl involves the creation of a propargylamine derivative, which is a selective inhibitor of MAO-B. The compound's synthesis retains the acetylene group responsible for alkylation of the enzyme's flavin component, which is crucial for its inhibitory action. An indole analog of deprenyl has been synthesized, which differs from deprenyl in the aryl group but preserves the side chain containing the acetylene group .

Molecular Structure Analysis

The molecular structure of deprenyl is characterized by an N-methyl-N-propargylamine moiety, which is essential for its MAO-B inhibitory activity. The structure-activity relationship is such that modifications to the aryl group can influence the compound's selectivity towards MAO-A or MAO-B . Theoretical investigations using molecular orbital theory have confirmed that deprenyl is a good radical scavenger, with the acetylenic part of the molecule acting as the active site for trapping radicals .

Chemical Reactions Analysis

Deprenyl undergoes various chemical reactions in the body, including oxidative N-dealkylations and hydroxylation. The hydroxylation occurs in the para position of the molecule, which is in addition to the usual metabolic pathways for N-substituted phenylalkylamines. These reactions are important for the drug's metabolism and its interaction with biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of deprenyl contribute to its pharmacological effects. It has been shown to interact strongly with macroglobulins in serum and to enhance dopamine release from striatal slices of the rat brain. Deprenyl also inhibits the conversion of dopamine to DOPAC, indicating its role in modulating dopamine levels in the brain . Additionally, deprenyl has been found to indirectly inhibit acetylcholinesterase (AChE) and stimulate Na(+),K(+)-ATPase in the rat brain, which may contribute to its neuroprotective effects .

Relevant Case Studies

In clinical settings, deprenyl has been used to potentiate the effects of dopamine and has been studied for its antioxidant activity and ability to prevent toxicity from various neurotoxins. It has been observed that when administered with levodopa in Parkinsonian patients, deprenyl can induce adverse events potentially due to dopamine potentiation in systems other than the nigrostriatal pathway . Furthermore, deprenyl has been shown to reduce apoptosis in PC12 cells, suggesting that it may increase neuronal survival by reducing apoptotic death, an effect that is independent of its MAO-B inhibitory action .

科学研究应用

神经保护和神经再生

神经退行性疾病中的神经保护:(+)-苯乙肼作为一种选择性单胺氧化酶 B (MAO-B) 抑制剂,其在各种神经退行性疾病中的神经保护作用得到了广泛研究。然而,研究表明它不会促进视网膜神经节细胞的轴突再生,从而对其作为急性中枢神经系统损伤单一疗法的作用提出了挑战 (Rosenstiel、Sievers 和 Lucius,2002)。

抗凋亡特性:研究表明,(-)-苯乙肼具有抗凋亡特性,可能有助于保护和减缓帕金森病和其他神经退行性疾病中的神经元变性 (Magyar 和 Szende,2004)。

药物递送系统

- 透皮治疗系统:已经对 L-苯乙肼在硅氧烷弹性体中的扩散特性进行了研究,探讨了其在药物递送应用中的潜力,特别是在透皮治疗系统中 (Wagner、Hencsei 和 Liptay,2002)。

神经毒性和物质滥用

减轻甲基苯丙胺的神经毒性:苯乙肼已被研究其减轻甲基苯丙胺诱导的神经毒性的能力,表明对甲基苯丙胺滥用具有潜在的治疗作用 (Davidson 等人,2007)。

对神经毒素的保护作用:(-)-苯乙肼已显示出对各种神经毒素的保护作用,例如影响多巴胺能、去甲肾上腺素能和胆碱能系统的毒素,这可能对神经退行性疾病有影响 (Magyar 和 Szende,2004)。

其他应用

肿瘤学应用:研究已经调查了 L-苯乙肼在保护非恶性人类细胞免受电离辐射和化疗毒性的潜力,表明其可用于减少癌症治疗的不良反应 (Seymour 等人,2003)。

在帕金森病治疗中的潜力:研究已经探讨了苯乙肼在接受左旋多巴治疗的帕金森病患者中的持续影响,重点关注其在减缓运动能力下降和对运动并发症的影响 (Shoulson 等人,2002)。

对多巴胺能神经元的影响:已经研究了苯乙肼对骨髓基质细胞分化为产生多巴胺的神经元的影响,突出了其在提高多巴胺水平和在再生医学中的潜在应用中的作用 (Ghorbanian 等人,2008)。

苯乙肼在阿尔茨海默病中:已经对苯乙肼对阿尔茨海默病患者脑脊液单胺代谢物的剂量依赖性影响进行了研究,为其在这种背景下的治疗潜力提供了见解 (Sunderland 等人,2004)。

作用机制

安全和危害

未来方向

The future directions of a compound depend on its potential applications. For example, Dexmedetomidine, a highly selective α-2 adrenoceptor agonist, has sedative, analgesic, anxiolytic, sympatholytic, and opioid-sparing properties . Its future directions include exploring varying routes of administration, experimental implications, clinical effects, and comparative advantages over other drugs .

属性

IUPAC Name |

(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYETZZCWLLUHIJ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196459 | |

| Record name | (+)-Deprenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Deprenyl hydrochloride | |

CAS RN |

4528-52-3 | |

| Record name | (+)-Deprenyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Deprenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

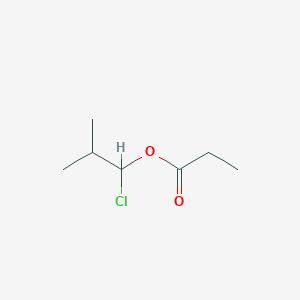

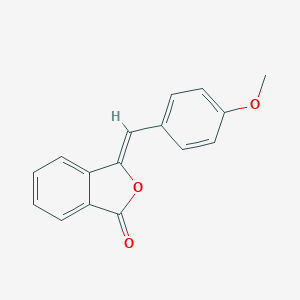

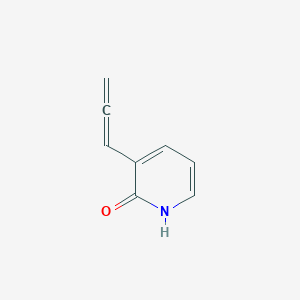

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

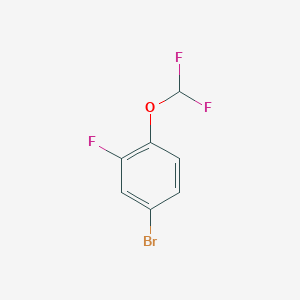

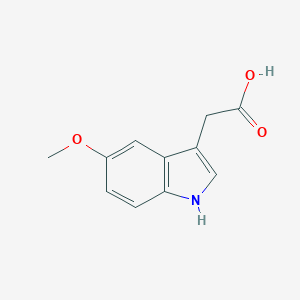

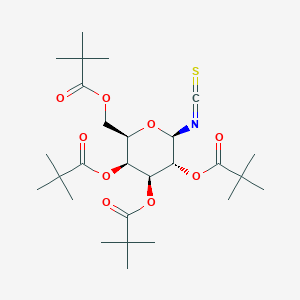

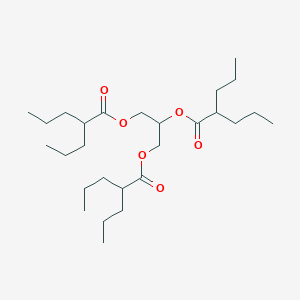

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

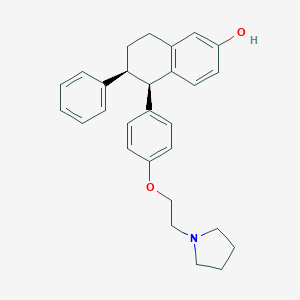

![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)

![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)

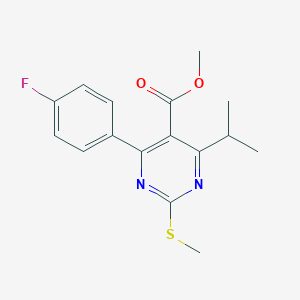

![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)

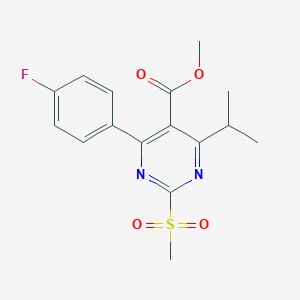

![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)